N-(piperidin-4-yl)pyridazin-3-amine
Overview
Description
N-(piperidin-4-yl)pyridazin-3-amine: is a heterocyclic compound that features both a piperidine and a pyridazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The molecular formula of this compound is C9H14N4, and it has a molecular weight of 178.24 g/mol .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
If it acts similarly to related compounds, it may function as an atp-competitive inhibitor of pkb . This means it competes with ATP for binding to the kinase, thereby inhibiting its activity.
Biochemical Pathways
If it inhibits pkb, it could affect the pi3k-pkb-mtor pathway, which is involved in cell proliferation and survival .
Pharmacokinetics
Related compounds have been found to have good oral bioavailability . The compound’s molecular weight is 178.24 , which is within the range generally favorable for drug-like properties.
Result of Action
If it acts as a pkb inhibitor, it could potentially inhibit cell proliferation and promote apoptosis .
Biochemical Analysis
Biochemical Properties
N-(piperidin-4-yl)pyridazin-3-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as protein kinases, which are crucial for cell signaling and regulation . The compound’s interaction with these enzymes can modulate their activity, leading to changes in cellular processes. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions highlight the compound’s potential as a biochemical tool for studying enzyme regulation and protein function.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In cancer cells, the compound can inhibit cell proliferation by interfering with cell signaling pathways, such as the PI3K-Akt pathway . This inhibition can lead to reduced cell growth and increased apoptosis. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These effects on cell signaling and gene expression underscore the compound’s potential as a therapeutic agent for cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound can bind to the active sites of enzymes, inhibiting their catalytic activity and preventing substrate binding This inhibition can disrupt key biochemical pathways, leading to changes in cellular function Additionally, this compound can interact with transcription factors, altering their ability to regulate gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound has been shown to be relatively stable under standard laboratory conditions, maintaining its activity over extended periods . Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and reduced efficacy. Long-term studies have demonstrated that this compound can have sustained effects on cellular function, making it a valuable tool for in vitro and in vivo research.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modulate enzyme activity and cell signaling without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolic transformations can influence the compound’s efficacy and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to proteins that regulate its localization and activity. These interactions determine the compound’s distribution within different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments, such as the nucleus or mitochondria, where it exerts its effects on cellular function . These targeting mechanisms ensure that this compound reaches its intended sites of action, enhancing its efficacy as a biochemical tool.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)pyridazin-3-amine typically involves the reaction of piperidine derivatives with pyridazine precursors. One common method is the aza-Diels-Alder reaction, which involves the reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions. This method is known for its high regioselectivity and broad substrate scope .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-4-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
N-(piperidin-4-yl)pyridazin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological properties.
Industry: Used in the production of various chemical products
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a ketone group.
Piperidine: A six-membered heterocyclic amine.
Uniqueness
N-(piperidin-4-yl)pyridazin-3-amine is unique due to its combination of piperidine and pyridazine rings, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-piperidin-4-ylpyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-2-9(13-11-5-1)12-8-3-6-10-7-4-8/h1-2,5,8,10H,3-4,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKODDUILXBOSEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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